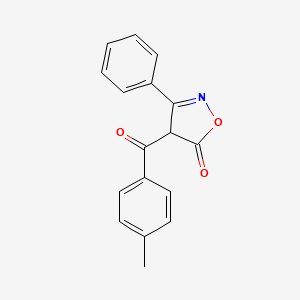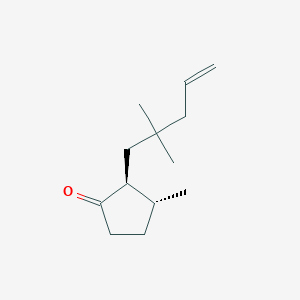![molecular formula C11H17ClOSi B12560602 Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane CAS No. 144297-33-6](/img/structure/B12560602.png)
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a phenyl group substituted with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane typically involves the reaction of 4-[(propan-2-yl)oxy]phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of silane derivatives with altered substituents.
Scientific Research Applications
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical studies.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane involves its ability to undergo substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is attributed to the electrophilic nature of the silicon atom, which facilitates the attack by nucleophiles. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)phenylsilane: Lacks the isopropoxy group, making it less versatile in certain applications.
Chloro(dimethyl){4-methoxyphenyl}silane: Contains a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.
Chloro(trimethyl)silane: Contains three methyl groups, making it more hydrophobic and less reactive towards nucleophiles.
Uniqueness
Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
144297-33-6 |
|---|---|
Molecular Formula |
C11H17ClOSi |
Molecular Weight |
228.79 g/mol |
IUPAC Name |
chloro-dimethyl-(4-propan-2-yloxyphenyl)silane |
InChI |
InChI=1S/C11H17ClOSi/c1-9(2)13-10-5-7-11(8-6-10)14(3,4)12/h5-9H,1-4H3 |
InChI Key |
MPQBOWSUNGGOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


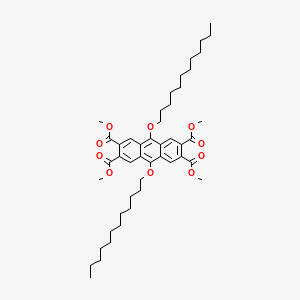
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
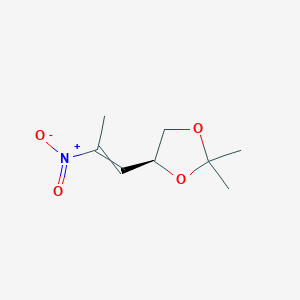
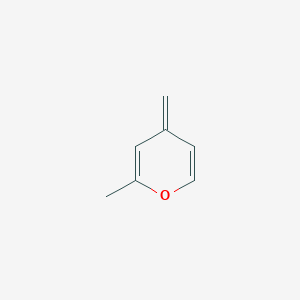
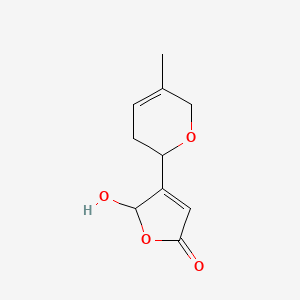
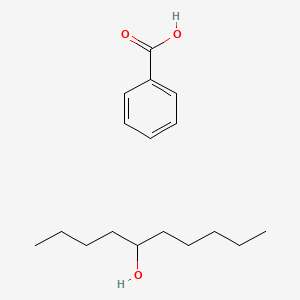
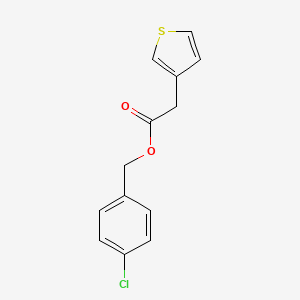
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
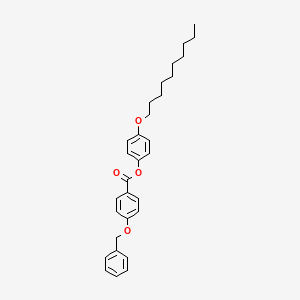
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
